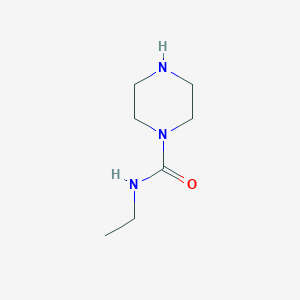
N-ethylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-ethylpiperazine-1-carboxamide” is a chemical compound with the molecular weight of 193.68 . It is used in the synthesis of Quinolinamines I derivatives which displays anti-leishmanial activity. It is also an intermediate of Amperozide Dihydrochloride, a compound displaying high affinity for 5-HT2 receptors.
Synthesis Analysis
The synthesis of piperazine derivatives, which “N-ethylpiperazine-1-carboxamide” is a part of, has been a topic of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “N-ethylpiperazine-1-carboxamide” can be analyzed using various tools such as ChemSpider and MolView . These tools allow for the visualization of the molecule in 3D, providing a better understanding of its structure.It has a storage temperature of room temperature . More detailed physical and chemical properties can be analyzed using principles of physical and chemical analysis .
Aplicaciones Científicas De Investigación
Androgen Receptor Antagonism : N-arylpiperazine-1-carboxamide derivatives have been explored for their androgen receptor (AR) antagonist activities, with implications in the treatment of prostate cancer. These derivatives demonstrate potent AR antagonism, suggesting potential usefulness in cancer therapy (Kinoyama et al., 2005).
Neuroimaging Agent Development : A derivative, N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, has been synthesized for potential use in positron emission tomography (PET) imaging of IRAK4 enzyme in neuroinflammation (Wang et al., 2018).
Insect Repellent Research : Carboxamide derivatives, including N-ethylpiperazine-1-carboxamide, are studied for their potential as novel insect repellents. Their effects on mosquito odorant receptors suggest that these compounds could be more effective than current repellents like DEET (Grant et al., 2020).
HIV Treatment Potential : Novel N-[3-(4-phenylpiperazin-1-yl)-propyl]-carboxamide derivatives have been synthesized and evaluated for their potential in treating HIV. These compounds showed promising cell-cell fusion inhibitory activities (Weng et al., 2011).
Antidepressant Development : 3-ethoxyquinoxalin-2-carboxamides, structurally similar to N-ethylpiperazine-1-carboxamide, have been designed and synthesized as 5-HT3 receptor antagonists, demonstrating potential as novel antidepressants (Mahesh et al., 2011).
Corrosion Inhibition : N-hydroxypyrazine-2-carboxamide, a compound structurally related to N-ethylpiperazine-1-carboxamide, has been identified as an effective corrosion inhibitor for mild steel in acidic mediums. This suggests potential applications in materials science and engineering (Dewangan et al., 2022).
Safety and Hazards
“N-ethylpiperazine-1-carboxamide” has been classified under the GHS07 hazard pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
Número CAS |
75529-72-5 |
|---|---|
Nombre del producto |
N-ethylpiperazine-1-carboxamide |
Fórmula molecular |
C7H15N3O |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
N-ethylpiperazine-1-carboxamide |
InChI |
InChI=1S/C7H15N3O/c1-2-9-7(11)10-5-3-8-4-6-10/h8H,2-6H2,1H3,(H,9,11) |
Clave InChI |
DIDCDJTVKPODTM-UHFFFAOYSA-N |
SMILES |
CCNC(=O)N1CCNCC1 |
SMILES canónico |
CCNC(=O)N1CCNCC1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




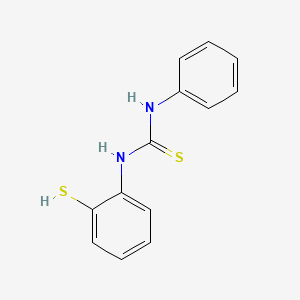
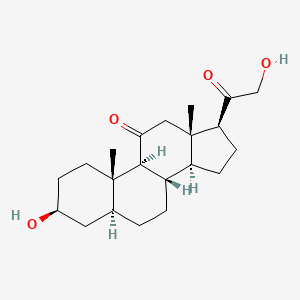
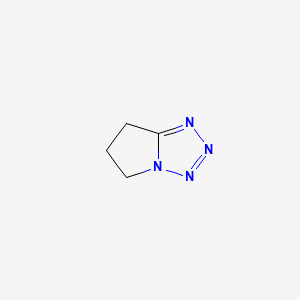


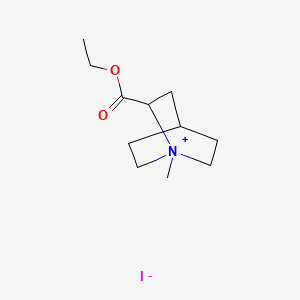

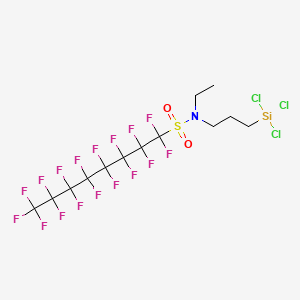
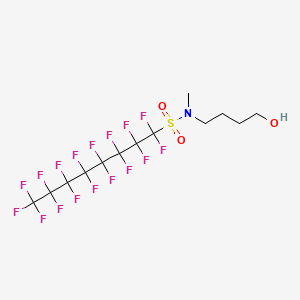
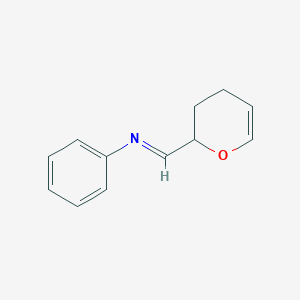

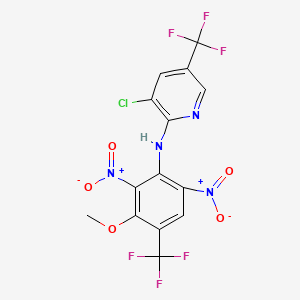
![4-(Benzo[b]thiophene-3-sulfonyl)-piperazine hydrochloride](/img/structure/B3067252.png)